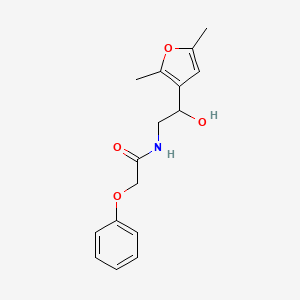

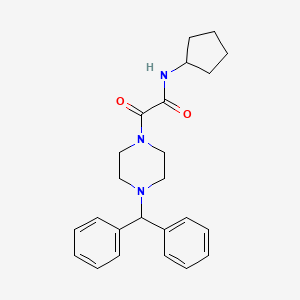

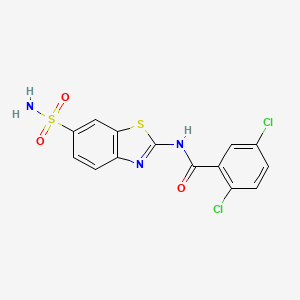

3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound is part of a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . These were designed and synthesized as novel CDK2 targeting compounds .Chemical Reactions Analysis

The compound is part of a series of molecules designed to inhibit CDK2, a target for cancer treatment . The compound was synthesized as part of a research effort to develop novel CDK2 inhibitors .Applications De Recherche Scientifique

Synthesis and Properties of Polyimides

A novel aromatic diamine containing imidazole, furan, and benzamide units was synthesized and used to create polyimides with good thermal stability and solubility in polar organic solvents. These polyimides exhibited amorphous morphology and were tested as efficient adsorbents for the removal of malachite green dye and Cu ions from aqueous solutions, demonstrating potential environmental applications (Rafiee & Mohagheghnezhad, 2018).

Antimicrobial and Anti-HIV Activity

Thiosemicarbazide derivatives, synthesized from a similar precursor, were used to create imidazole, oxadiazole, thiadiazole, oxazine, and triazine ring systems. Some of these compounds showed antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017). Additionally, new 5-substituted piperazinyl-4-nitroimidazole derivatives were synthesized with the aim of developing non-nucleoside reverse transcriptase inhibitors, showing in vitro anti-HIV-1 and anti-HIV-2 activity (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and evaluated as antiprotozoal agents. These compounds showed high DNA affinity and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as antiprotozoal medications (Ismail et al., 2004).

Antimicrobial Schiff Bases

Schiff bases synthesized from 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes displayed antimicrobial activity, showcasing their utility in developing new antimicrobial compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Electrophysiological and Anti-inflammatory Activity

Compounds derived from the structure of interest have been explored for their potential in modifying cardiac electrophysiology and serving as selective class III agents for arrhythmia treatment. Furthermore, derivatives have been evaluated for anti-inflammatory activity, showing promise in comparison to non-steroidal anti-inflammatory drugs (NSAIDs) (Morgan et al., 1990).

Orientations Futures

Propriétés

IUPAC Name |

3-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4S/c1-17(30)18-7-9-20(10-8-18)28-23(31)16-34-25-26-11-12-29(25)21-5-2-4-19(14-21)24(32)27-15-22-6-3-13-33-22/h2-14H,15-16H2,1H3,(H,27,32)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHCTRUJXUYGPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methoxyphenyl)-1-methyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B2628709.png)

![5-[1-(4-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2628712.png)

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2628717.png)

![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)

![1-[4-[(6-Fluoro-1,3-benzoxazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2628724.png)